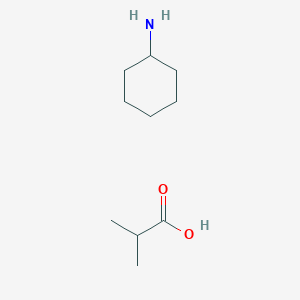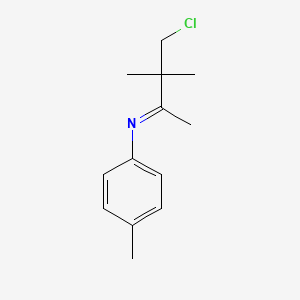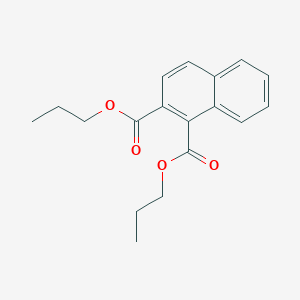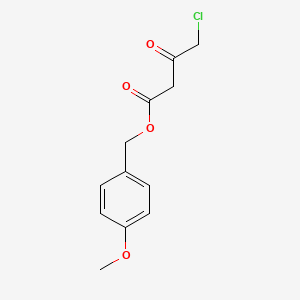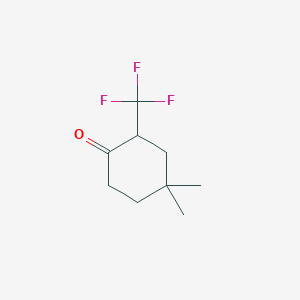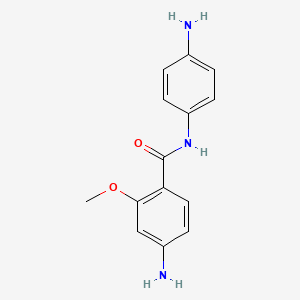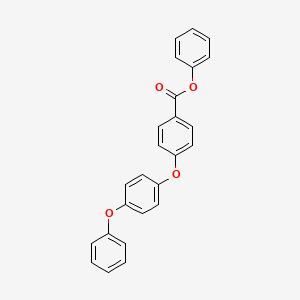![molecular formula C19H18N4O2 B14307968 N-{[2-(Benzylamino)pyridin-4-yl]carbamoyl}benzenamine N-oxide CAS No. 113548-55-3](/img/structure/B14307968.png)
N-{[2-(Benzylamino)pyridin-4-yl]carbamoyl}benzenamine N-oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{[2-(Benzylamino)pyridin-4-yl]carbamoyl}benzenamine N-oxide is a complex organic compound that features a benzylamino group attached to a pyridine ring, which is further connected to a benzenamine N-oxide structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-{[2-(Benzylamino)pyridin-4-yl]carbamoyl}benzenamine N-oxide typically involves multi-step organic reactions. One common method includes the initial formation of the benzylamino group, followed by its attachment to the pyridine ring. The final step involves the introduction of the N-oxide group to the benzenamine structure. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial to ensure the desired product yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and high yield while minimizing the production time and cost. The use of advanced purification techniques, such as chromatography and crystallization, is also essential to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
N-{[2-(Benzylamino)pyridin-4-yl]carbamoyl}benzenamine N-oxide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions, such as temperature, pH, and solvent choice, play a significant role in determining the reaction outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction can produce amine or hydroxylamine derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of new compounds.
Applications De Recherche Scientifique
N-{[2-(Benzylamino)pyridin-4-yl]carbamoyl}benzenamine N-oxide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s interactions with biological molecules make it useful in studying enzyme functions and cellular processes.
Industry: Used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N-{[2-(Benzylamino)pyridin-4-yl]carbamoyl}benzenamine N-oxide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-{[2-(Benzylamino)pyridin-4-yl]carbamoyl}benzenamine
- N-{[2-(Benzylamino)pyridin-4-yl]carbamoyl}benzenamine N-oxide derivatives
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various applications and distinguishes it from other similar compounds.
Propriétés
Numéro CAS |
113548-55-3 |
|---|---|
Formule moléculaire |
C19H18N4O2 |
Poids moléculaire |
334.4 g/mol |
Nom IUPAC |
N-[[2-(benzylamino)pyridin-4-yl]carbamoyl]benzeneamine oxide |
InChI |
InChI=1S/C19H18N4O2/c24-19(23(25)17-9-5-2-6-10-17)22-16-11-12-20-18(13-16)21-14-15-7-3-1-4-8-15/h1-13,23H,14H2,(H2,20,21,22,24) |
Clé InChI |
WQQBOFWBYROERK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CNC2=NC=CC(=C2)NC(=O)[NH+](C3=CC=CC=C3)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N,N-Dibutyl-2-[(octyloxy)methyl]cyclohexan-1-amine](/img/structure/B14307886.png)
![4-[3-[2-(Phenoxymethyl)phenyl]propyl]morpholine;hydrochloride](/img/structure/B14307889.png)
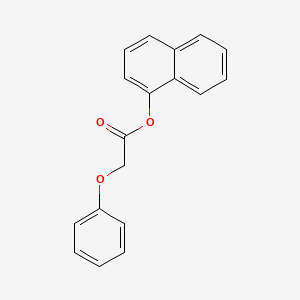
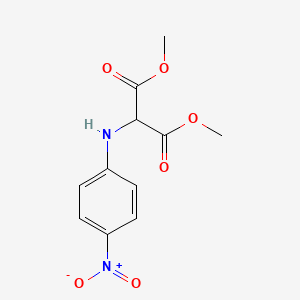
![1,1'-[Butane-1,4-diylbis(oxy)]bis[2-(bromomethyl)benzene]](/img/structure/B14307923.png)
